3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
Description
The compound 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide features a tetrahydroquinoline (THQ) core substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a propanamide linker bearing a 4-methoxyphenyl moiety. The 4-methoxyphenyl group may enhance lipophilicity and modulate receptor binding, while the thiophene-2-carbonyl substitution could influence selectivity or metabolic stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-29-20-11-6-17(7-12-20)8-13-23(27)25-19-10-9-18-4-2-14-26(21(18)16-19)24(28)22-5-3-15-30-22/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSNVKKNVIRXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophene-2-carbonyl group and the methoxyphenyl group. The final step involves the formation of the propanamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide exhibit promising anticancer properties. Studies have shown that derivatives containing the thiophene moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar frameworks have demonstrated activity against various cancer cell lines, suggesting that this compound may also possess similar effects .
Antimicrobial Properties
The presence of both the methoxyphenyl and thiophene groups in the structure suggests potential antimicrobial activity. Research has highlighted the effectiveness of related compounds against bacterial strains and fungi, indicating that this compound could be explored further for its antibacterial and antifungal properties .
Neuroprotective Effects
Some studies have pointed to neuroprotective effects associated with tetrahydroquinoline derivatives. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage. Investigating the neuroprotective potential of this compound could lead to new therapeutic strategies for neurodegenerative diseases .
Materials Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices could enhance charge transport properties and device performance .
Polymer Composites
This compound can also be utilized in the development of polymer composites where its structural characteristics contribute to improved mechanical properties and thermal stability. The integration of such compounds into polymer matrices is an area of ongoing research aimed at developing advanced materials for various industrial applications .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study C | Neuroprotective Effects | Indicated potential for reducing oxidative stress in neuronal cells. |
| Study D | Organic Electronics | Improved charge mobility when incorporated into organic semiconductor layers. |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Tetrahydroquinoline (THQ) Derivatives with N-Substitutions
describes THQ-based compounds (e.g., 4a , 4b , 4c ) with varying N-acyl groups (acetyl, benzyl, propionyl). Key comparisons:
- Substituent Effects on MOR Activity: The thiophene-2-carbonyl group in the target compound contrasts with acetyl or propionyl groups in 4a–4c.
- Positional Influence: The 7-position propanamide linker in the target compound vs. amino acid side chains in 4a–4c (e.g., 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide in 4b) could differentially affect receptor activation. For example, bulkier substituents in 4b may reduce intrinsic activity compared to the target’s methoxyphenyl-propanamide .
Table 1: Structural and Functional Comparison of THQ Derivatives
| Compound | N-Substitution | 7-Position Substituent | Reported Activity |
|---|---|---|---|
| Target Compound | Thiophene-2-carbonyl | 3-(4-methoxyphenyl)propanamide | Putative MOR modulation |
| 4a (Ref 1) | Acetyl | 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide | Partial MOR agonist |
| 4c (Ref 1) | Propionyl | Similar to 4a | Reduced efficacy vs. 4a |
Spiroazaspiro Derivatives with Arylpropionamide Moieties
describes 3-(4-fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide hydrochloride , a spiroazaspiro compound with a fluorophenyl group. Key distinctions:
- Core Rigidity : The spiroazaspiro scaffold imposes conformational constraints absent in the THQ-based target compound. This may limit binding to certain receptor subtypes.
- Electronic Effects : The fluorophenyl group in the spiro compound vs. methoxyphenyl in the target introduces differing electronic profiles. Fluorine’s electronegativity may enhance binding affinity but reduce metabolic stability compared to methoxy’s electron-donating properties .
Tetrahydroisoquinoline Derivatives with Carbamate/Ether Substituents
highlights tetrahydroisoquinolines (e.g., 8a, 8b) with methoxy/ethoxy groups at the 7-position. Notable contrasts:
Piperidine-Substituted THQ Analogs
describes 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]propanamide, which shares the methoxyphenyl-propanamide motif but incorporates a piperidine group. Key differences:
- Receptor Interaction : Piperidine’s basic nitrogen may engage in ionic interactions with MOR aspartate residues, whereas the thiophene-2-carbonyl group in the target compound might prioritize hydrophobic interactions .
- Pharmacokinetics : Piperidine’s hydrophilicity could reduce CNS penetration compared to the thiophene moiety, which balances lipophilicity and metabolic resistance .
Functional Insights from GTPγS Binding Assays
establishes that MOR agonists like DAMGO and fentanyl increase [³⁵S]GTPγS binding in SH-SY5Y cell membranes, with potency order: buprenorphine > DAMGO > fentanyl > morphine. The target compound’s efficacy can be inferred:
- Intrinsic Activity: If the thiophene-2-carbonyl group stabilizes MOR conformations akin to DAMGO, the target may act as a full agonist. However, bulkier substituents (e.g., methoxyphenyl-propanamide) might reduce efficacy, resembling partial agonists like buprenorphine .
- Receptor Affinity : The 4-methoxyphenyl group’s electron-donating effects could enhance affinity relative to fluorophenyl-containing analogs (), though direct comparisons require experimental validation .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrahydroquinoline have shown potent inhibition against various cancer cell lines. A study demonstrated that modifications in the tetrahydroquinoline structure could enhance selectivity and potency against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways critical for tumor growth and metastasis.
- Cytotoxic Effects : Studies have shown that similar compounds induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxicity against several human cancer cell lines. For example, a derivative was found to have an IC50 value in the low micromolar range against breast cancer cells .
- Animal Models : Preclinical studies using animal models have suggested that administration of this compound can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
